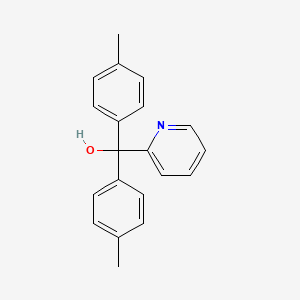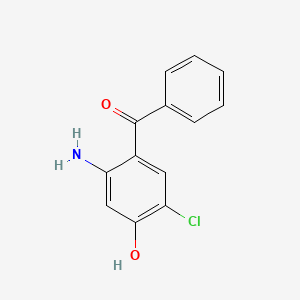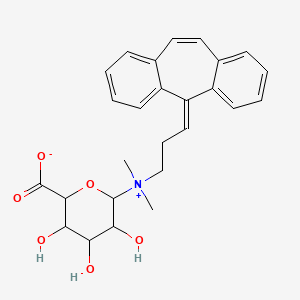
6-Methyl-9-(trimethylsilyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-9-(trimethylsilyl)-9H-purine: is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-9-(trimethylsilyl)-9H-purine typically involves the introduction of a trimethylsilyl group to a purine derivative. One common method is the reaction of 6-methylpurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: 6-Methyl-9-(trimethylsilyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine ring.
Substitution: Purine derivatives with different functional groups replacing the trimethylsilyl group.
科学研究应用
Chemistry: 6-Methyl-9-(trimethylsilyl)-9H-purine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of purine derivatives with enzymes and receptors. Its modified structure can help elucidate the binding mechanisms and specificity of purine-based molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 6-Methyl-9-(trimethylsilyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
6-Methylpurine: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
9-(Trimethylsilyl)-9H-purine: Similar structure but without the methyl group at the 6-position.
6-Chloro-9-(trimethylsilyl)-9H-purine: Contains a chlorine atom instead of a methyl group at the 6-position.
Uniqueness: 6-Methyl-9-(trimethylsilyl)-9H-purine is unique due to the presence of both a methyl group at the 6-position and a trimethylsilyl group at the 9-position. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
32865-79-5 |
|---|---|
分子式 |
C9H14N4Si |
分子量 |
206.32 g/mol |
IUPAC 名称 |
trimethyl-(6-methylpurin-9-yl)silane |
InChI |
InChI=1S/C9H14N4Si/c1-7-8-9(11-5-10-7)13(6-12-8)14(2,3)4/h5-6H,1-4H3 |
InChI 键 |
PFNXZEOIISNLLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


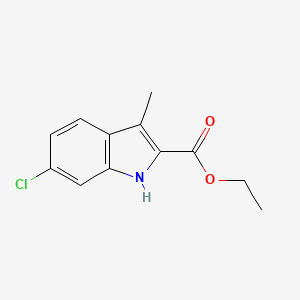
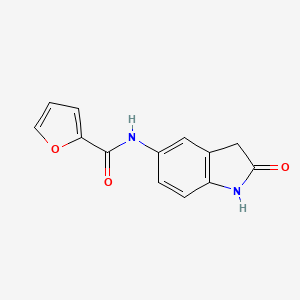
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
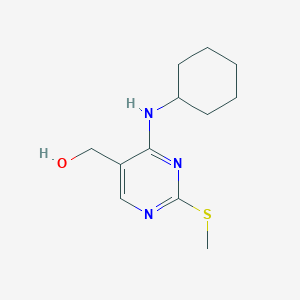
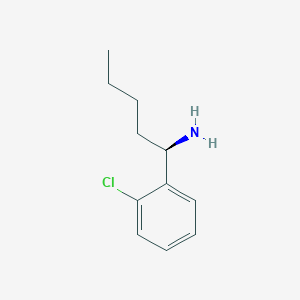
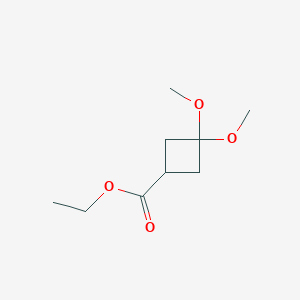
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


